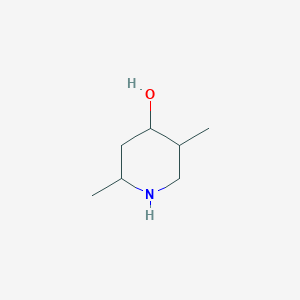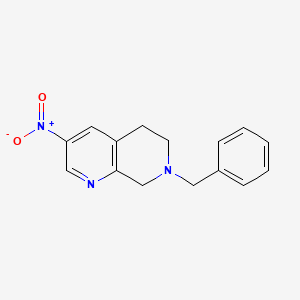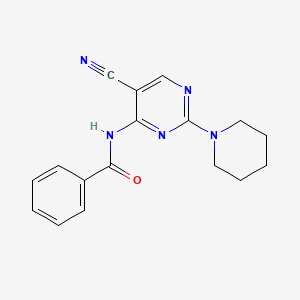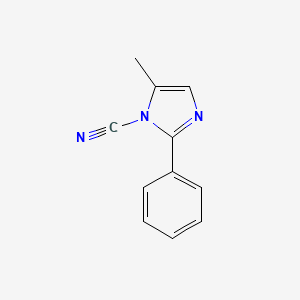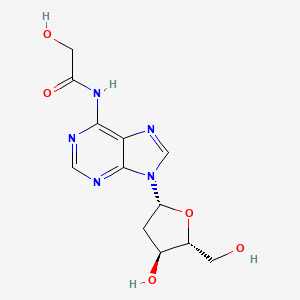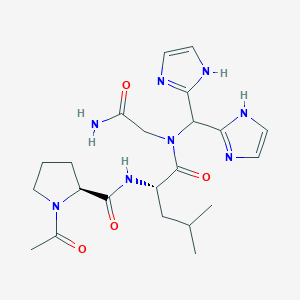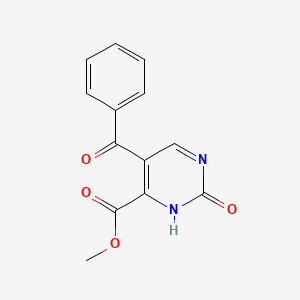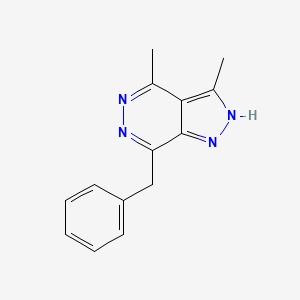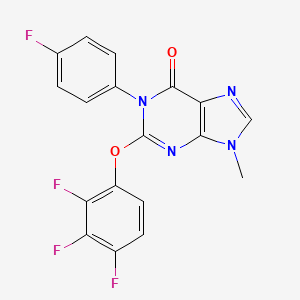
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1,9-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one is a complex organic compound characterized by the presence of fluorine atoms and a purine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the trifluorophenoxy group: This can be done using coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties could be leveraged in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The purine core structure is also known to interact with various biological pathways, making this compound a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: shares similarities with other fluorinated purine derivatives.
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: is also comparable to compounds like 1-(4-chlorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one.
Uniqueness
The uniqueness of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one lies in its specific combination of fluorine atoms and purine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Eigenschaften
CAS-Nummer |
1009032-45-4 |
|---|---|
Molekularformel |
C18H10F4N4O2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)purin-6-one |
InChI |
InChI=1S/C18H10F4N4O2/c1-25-8-23-15-16(25)24-18(28-12-7-6-11(20)13(21)14(12)22)26(17(15)27)10-4-2-9(19)3-5-10/h2-8H,1H3 |
InChI-Schlüssel |
XUVCWSPRHKGBNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)OC4=C(C(=C(C=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



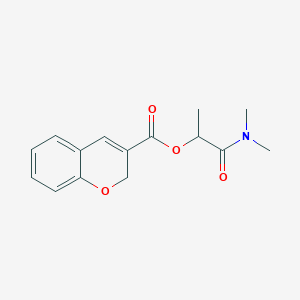
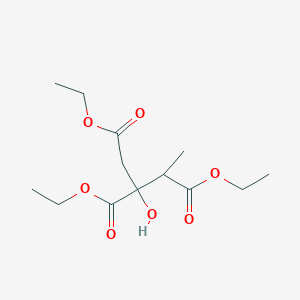
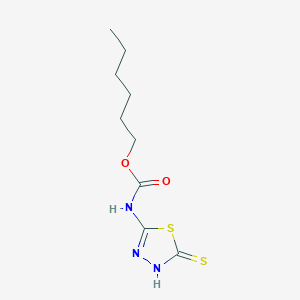
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
